Einecs 299-162-5
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Overview
Description
. This compound is derived from renewable resources, making it an environmentally friendly alternative in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-furandicarboxylic acid can be synthesized through several methods, including the oxidation of 5-hydroxymethylfurfural (HMF). The oxidation process typically involves the use of catalysts such as gold, platinum, or palladium under mild conditions. Another method involves the catalytic dehydration of hexose sugars, which are abundant in biomass .
Industrial Production Methods
Industrial production of 2,5-furandicarboxylic acid primarily focuses on the catalytic oxidation of HMF. This process is scalable and can be integrated into existing chemical production infrastructures. The use of renewable feedstocks, such as agricultural waste, further enhances the sustainability of this production method .
Chemical Reactions Analysis
Types of Reactions
2,5-furandicarboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion of HMF to 2,5-furandicarboxylic acid.
Esterification: Reaction with alcohols to form esters, which are useful in polymer production.
Polymerization: Formation of polyesters and polyamides through reactions with diols and diamines.
Common Reagents and Conditions
Oxidation: Catalysts such as gold, platinum, or palladium; mild temperatures and pressures.
Esterification: Alcohols (e.g., methanol, ethanol); acid catalysts (e.g., sulfuric acid).
Polymerization: Diols (e.g., ethylene glycol); diamines (e.g., hexamethylenediamine); high temperatures and pressures.
Major Products
Polyesters: Used in the production of biodegradable plastics.
Polyamides: Utilized in the manufacture of high-performance fibers and resins.
Scientific Research Applications
2,5-furandicarboxylic acid has a wide range of applications in scientific research, including:
Chemistry: As a monomer in the synthesis of biodegradable polymers.
Biology: Potential use in drug delivery systems due to its biocompatibility.
Medicine: Exploration as a building block for pharmaceuticals.
Industry: Replacement for petroleum-derived chemicals in the production of plastics and resins.
Mechanism of Action
The mechanism by which 2,5-furandicarboxylic acid exerts its effects is primarily through its ability to form stable polymers. The molecular targets include hydroxyl and amine groups, which react with the carboxylic acid groups of 2,5-furandicarboxylic acid to form ester and amide linkages. These reactions are facilitated by catalysts and occur under specific conditions of temperature and pressure .
Comparison with Similar Compounds
Similar Compounds
Terephthalic Acid: A petroleum-derived compound used in polyester production.
Isophthalic Acid: Another petroleum-derived compound with similar applications.
Uniqueness
2,5-furandicarboxylic acid stands out due to its renewable origin and potential to reduce reliance on fossil fuels. Its ability to form biodegradable polymers makes it a more sustainable option compared to its petroleum-derived counterparts .
Properties
CAS No. |
93857-29-5 |
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Molecular Formula |
C14H12Br2N2O4 |
Molecular Weight |
432.06 g/mol |
IUPAC Name |
5,7-dibromoquinolin-8-ol;(2S)-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C9H5Br2NO.C5H7NO3/c10-6-4-7(11)9(13)8-5(6)2-1-3-12-8;7-4-2-1-3(6-4)5(8)9/h1-4,13H;3H,1-2H2,(H,6,7)(H,8,9)/t;3-/m.0/s1 |
InChI Key |
DRZJRTZZIKMYSU-HVDRVSQOSA-N |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C(=O)O.C1=CC2=C(C(=C(C=C2Br)Br)O)N=C1 |
Canonical SMILES |
C1CC(=O)NC1C(=O)O.C1=CC2=C(C(=C(C=C2Br)Br)O)N=C1 |
Origin of Product |
United States |
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